2,2'-Methylenebis(3-chlorophenol)
Description
2,2'-Methylenebis(3-chlorophenol) is a bisphenol derivative featuring two phenolic rings bridged by a methylene group, with chlorine substituents at the 3-position on each aromatic ring. This compound belongs to a broader class of methylenebis(phenol) derivatives, which are widely studied for their antimicrobial, antioxidant, and industrial applications. These derivatives are typically synthesized via condensation reactions between chlorophenols and formaldehyde, as noted in the synthesis of related compounds in and .
The antimicrobial properties of such compounds arise from their ability to disrupt microbial cell membranes, a characteristic shared with other halogenated phenols. For instance, 2,2'-methylenebis(3,4,6-trichlorophenol) (CAS 70-30-4) is a potent topical anti-infective agent marketed under trade names like Phisohex . Its mechanism involves denaturation of proteins and inhibition of enzymatic activity in pathogens.
Properties
CAS No. |
1333-15-9 |
|---|---|
Molecular Formula |
C13H10Cl2O2 |
Molecular Weight |
269.12 g/mol |
IUPAC Name |
3-chloro-2-[(2-chloro-6-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H10Cl2O2/c14-10-3-1-5-12(16)8(10)7-9-11(15)4-2-6-13(9)17/h1-6,16-17H,7H2 |
InChI Key |
JXRJCEWQVOBGMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=C(C=CC=C2Cl)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis(3-chlorophenol) typically involves the reaction of 3-chlorophenol with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge linking two 3-chlorophenol molecules .
Industrial Production Methods: Industrial production methods for 2,2’-Methylenebis(3-chlorophenol) often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Methylenebis(3-chlorophenol) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine under controlled conditions
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenols.
Substitution: Various halogenated phenols depending on the substituent introduced
Scientific Research Applications
2,2’-Methylenebis(3-chlorophenol) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its antimicrobial properties against various bacteria and fungi.
Medicine: Investigated for potential use in antimicrobial formulations.
Industry: Utilized in the production of disinfectants and preservatives
Mechanism of Action
The antimicrobial action of 2,2’-Methylenebis(3-chlorophenol) is primarily due to its ability to disrupt microbial cell membranes. It inhibits membrane-bound enzymes, leading to cell lysis and death. The compound targets pathways involved in cell wall synthesis and energy production .
Comparison with Similar Compounds
Dichlorophen (2,2'-Methylenebis(4-chlorophenol))
Dichlorophen shares the same molecular formula as 2,2'-methylenebis(3-chlorophenol) but differs in chlorine substitution (4-Cl vs. 3-Cl). This positional isomerism significantly impacts biological activity. Dichlorophen is a broad-spectrum biocide used in agriculture and hygiene products due to its efficacy against algae, fungi, and bacteria . Its lower steric hindrance at the 4-position may enhance membrane penetration compared to the 3-Cl derivative.
2,2'-Methylenebis(3,4,6-trichlorophenol)
The addition of trichloro substituents (3,4,6-Cl) increases molecular weight and lipophilicity, enhancing antimicrobial potency. This compound’s use in medical disinfectants (e.g., Phisohex) highlights its superior activity against Staphylococcus aureus and other pathogens . However, higher halogenation also correlates with increased toxicity risks, necessitating controlled application.
Biclotymol
Biclotymol incorporates bulky isopropyl and methyl groups alongside chlorine, reducing volatility and improving stability in formulations. Its primary use in throat lozenges and cough syrups underscores its low irritation profile and targeted antiseptic action in mucosal environments .
Brominated Analogues
2,2'-Methylenebis(6-bromo-4-chlorophenol) (CAS 15435-29-7) exhibits enhanced biocidal activity due to bromine’s greater electronegativity and larger atomic radius compared to chlorine. This compound is theorized to disrupt microbial electron transport chains more effectively .
Research Findings and Toxicological Considerations
- Antimicrobial Efficacy: Dichlorophen demonstrates an LC₅₀ of 0.5–2.0 ppm against aquatic fungi, outperforming non-halogenated bisphenols .
- Reproductive Toxicity: Structural analogues like 4,4'-methylenebis(2-chloroaniline) (MOCA) exhibit reproductive toxicity in animal models, including reduced implantation sites and developmental anomalies. These effects are attributed to metabolic activation into electrophilic intermediates .
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